molecular formula C8H7FN2O3 B7973561 4-fluoro-N-methyl-2-nitrobenzamide

4-fluoro-N-methyl-2-nitrobenzamide

Cat. No.: B7973561
M. Wt: 198.15 g/mol
InChI Key: YLTRKOOKMIYJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity & Structural Characterization

Systematic Nomenclature & Molecular Formula

The systematic IUPAC name for this compound is 4-fluoro-N-methyl-2-nitrobenzamide , reflecting the substituent positions on the benzene ring. The numbering begins at the carbonyl group (position 1), with the nitro group occupying position 2 and the fluorine atom at position 4. The molecular formula is C₈H₇FN₂O₃ , corresponding to a molecular weight of 198.15 g/mol . Key identifiers include:

  • CAS Registry Number : 915087-24-0
  • InChIKey : CWGRZEVFBBAKCD-UHFFFAOYSA-N
  • SMILES : CNC(=O)C1=C(C=C(C=C1)N+[O-])F

The structural conformation places the electron-withdrawing nitro and fluorine groups in para and ortho positions relative to the amide moiety, influencing electronic distribution and reactivity.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals corresponding to the aromatic protons and methyl group:

  • δ 8.36 (d, J = 2.4 Hz, 1H): Proton adjacent to the nitro group.
  • δ 8.18 (dd, J = 8.8, 2.4 Hz, 1H): Coupled aromatic proton.
  • δ 7.49 (d, J = 8.8 Hz, 1H): Proton meta to the fluorine atom.
  • δ 3.02 (s, 3H): Methyl group attached to the amide nitrogen.

¹³C NMR (100 MHz, DMSO-d₆) highlights key carbon environments:

  • δ 165.2 (C=O), 152.1 (C-NO₂), 134.7 (C-F), and 38.9 (N-CH₃).
    Coupling between fluorine and adjacent protons is observed in the splitting patterns, confirming substituent positions.
Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectral Profiles

IR Spectroscopy (KBr, cm⁻¹):

  • Strong absorption at 1,525 cm⁻¹ and 1,350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).
  • Amide C=O stretch at 1,650 cm⁻¹ .
  • C-F vibration at 1,100 cm⁻¹ .

UV-Vis Spectroscopy (methanol, λmax):

  • Absorption at 270 nm (π→π* transition of the nitro-aromatic system).
Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) exhibits a molecular ion peak at m/z 198.04 (M⁺), with key fragments at:

  • m/z 152.02 (loss of NO₂, 46 Da).
  • m/z 107.05 (cleavage of the amide bond).
    The methyl group’s presence is confirmed by a stable fragment at m/z 45 (CH₃NH⁺).

Crystallographic Data & Conformational Analysis

While crystallographic data for this compound is not explicitly reported, analogous structures suggest a planar benzamide core with substituents adopting minimal steric strain. The nitro group’s ortho position relative to the amide carbonyl creates intramolecular hydrogen-bonding potential, stabilizing the s-cis conformation. Computational models predict a dihedral angle of 15–20° between the amide and benzene planes, optimizing conjugation.

Properties

IUPAC Name

4-fluoro-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(9)4-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTRKOOKMIYJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Permanganate-Mediated Oxidation

The most widely reported method involves oxidizing 2-fluoro-4-nitrotoluene (C₇H₅FNO₂) to 2-fluoro-4-nitrobenzoic acid (C₇H₄FNO₄) using KMnO₄ under alkaline conditions.

Reaction Conditions :

  • Substrate : 2-Fluoro-4-nitrotoluene (1 eq)

  • Oxidizing Agent : KMnO₄ (3 eq)

  • Base : NaOH (10% aqueous solution)

  • Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Temperature : 80–95°C

  • Duration : 8–18 hours

Mechanism : The methyl group undergoes oxidation to a carboxylic acid via a radical intermediate, facilitated by the phase-transfer catalyst, which enhances solubility and reaction efficiency.

Yield : 74–78% (isolated as a white precipitate after acidification with HCl).

Optimization :

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide increases yield by 15% compared to uncatalyzed reactions.

  • Temperature Control : Maintaining temperatures above 80°C prevents intermediate stagnation but requires careful monitoring to avoid over-oxidation.

Chlorination of 2-Fluoro-4-nitrobenzoic Acid to Acid Chloride

Thionyl Chloride (SOCl₂) Protocol

The carboxylic acid is converted to its acid chloride intermediate using SOCl₂, a widely adopted method due to its high efficiency.

Reaction Conditions :

  • Substrate : 2-Fluoro-4-nitrobenzoic acid (1 eq)

  • Chlorinating Agent : SOCl₂ (1.2 eq)

  • Solvent : Dichloromethane (DCM) or toluene

  • Catalyst : Pyridine (0.5% v/v)

  • Temperature : 40–85°C (reflux)

  • Duration : 3–5 hours

Workup : Excess SOCl₂ is removed under reduced pressure, yielding 2-fluoro-4-nitrobenzoyl chloride as a pale-yellow oil.

Safety Note : SOCl₂ releases HCl gas; reactions require fume hoods and inert gas purging.

Amination with Methylamine to Form 4-Fluoro-N-methyl-2-nitrobenzamide

Gas-Phase Methylamine Addition

The acid chloride reacts with methylamine gas to form the target amide.

Reaction Conditions :

  • Substrate : 2-Fluoro-4-nitrobenzoyl chloride (1 eq)

  • Amine Source : Methylamine gas (1.2 eq)

  • Solvent : DCM or ethyl acetate

  • Temperature : 0–5°C (to minimize side reactions)

  • Duration : 1–2 hours

Mechanism : Nucleophilic acyl substitution occurs, with pyridine neutralizing HCl byproducts.

Yield : 95% (after aqueous workup and recrystallization).

Critical Parameters :

  • Temperature Control : Subzero temperatures prevent methylamine volatilization and ensure complete conversion.

  • Solvent Choice : DCM provides superior solubility for the acid chloride, reducing gelation.

Alternative Synthetic Routes

Nitro-Group Introduction via Electrophilic Aromatic Substitution

An alternative approach involves nitrating pre-formed 4-fluoro-N-methylbenzamide, though this method is less common due to regioselectivity challenges.

Reaction Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ mixture

  • Temperature : 0–10°C

  • Yield : <50% (due to over-nitration and decomposition).

Palladium-Catalyzed Coupling Reactions

Recent patents describe Suzuki-Miyaura couplings to introduce the nitro group, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 4-fluoro-N-methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Major Products:

    Reduction: The major product is 4-fluoro-N-methyl-2-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Scientific Research Applications

4-fluoro-N-methyl-2-nitrobenzamide has several scientific research applications :

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including its role as an androgen receptor antagonist.

    Medicine: Investigated for its potential use in the treatment of hormone-refractory prostate cancer.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzamide involves its interaction with androgen receptors . The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways involved in prostate cancer cell proliferation.

Comparison with Similar Compounds

Below is a detailed comparison of 4-fluoro-N-methyl-2-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, physical properties, and crystallographic data.

Structural Analogs and Substituent Variations
Compound Name Molecular Formula Molecular Weight Substituent Positions (Benzamide Ring) Amide Substituent Key Differences
This compound C₈H₇FN₂O₃ 198.15 g/mol 4-Fluoro, 2-nitro N-methyl Reference compound
3-Fluoro-N-methyl-4-nitrobenzamide C₈H₇FN₂O₃ 198.15 g/mol 3-Fluoro, 4-nitro N-methyl Nitro and fluoro positions swapped
N,N-Diethyl-4-fluoro-3-nitrobenzamide C₁₁H₁₂FN₂O₃ 251.23 g/mol 4-Fluoro, 3-nitro N,N-diethyl Bulkier amide substituent; nitro at meta
N-(2-Methylphenyl)-2-nitrobenzamide C₁₄H₁₂N₂O₃ 256.26 g/mol 2-Nitro N-(2-methylphenyl) Larger aromatic substituent; no fluoro
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 329.13 g/mol 4-Bromo N-(2-nitrophenyl) Bromo instead of fluoro; amide linked to nitrophenyl

Key Observations :

  • Substituent Position : The placement of nitro and fluoro groups significantly alters electronic properties. For instance, 3-fluoro-4-nitrobenzamide (electron-withdrawing groups at meta and para) may exhibit different dipole moments compared to the target compound’s ortho-nitro and para-fluoro arrangement .
  • Amide Substituent : Bulkier groups (e.g., N,N-diethyl or N-(2-methylphenyl)) reduce solubility in polar solvents compared to N-methyl .
  • Halogen Effects : Bromo substituents (as in ) increase molecular weight and may enhance π-stacking in crystal structures compared to fluoro analogs .
Crystallographic Comparisons
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Exhibits two molecules per asymmetric unit, with intramolecular hydrogen bonds stabilizing the nitro group. The dihedral angle between the benzamide and nitrophenyl rings is 84.5°, indicating significant torsion .
  • N-(2-Methylphenyl)-2-nitrobenzamide: Crystallizes in a monoclinic system (space group P2₁/c). The nitro group forms weak C–H···O interactions, while the methylphenyl substituent induces steric hindrance, affecting packing efficiency .

Implications for this compound :

  • The ortho-nitro and para-fluoro arrangement likely promotes planar molecular geometry, favoring stronger intermolecular interactions (e.g., hydrogen bonding or π-π stacking) compared to analogs with meta substituents.

Biological Activity

Introduction

4-Fluoro-N-methyl-2-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C8H8FN2O3C_8H_8FN_2O_3, and it features a nitro group, a fluorine atom, and a methyl group attached to a benzamide structure. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular Weight185.16 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Biological Activity

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells.

  • Mechanism of Action : The compound appears to interfere with cellular pathways involved in proliferation and survival. It has been suggested that the nitro group may play a role in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the compound's efficacy against HER2 positive breast cancer cell lines (MDA-MB-231, T47-D). The results indicated that the compound had an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
  • Mycobacterial Inhibition : In another study focusing on tuberculosis, it was noted that derivatives similar to this compound displayed significant inhibitory effects on Mycobacterium tuberculosis (Mtb) strains. This suggests potential applications in treating bacterial infections alongside cancer .

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23110.14
T47-D10.39
SK-BR-32.71

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate.

  • Absorption : The compound is expected to have good absorption characteristics due to its solubility profile.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.
  • Excretion : Further studies are needed to determine the excretion pathways for this compound.

Q & A

Q. What are the key synthetic routes for 4-fluoro-N-methyl-2-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via amidation of 2-fluoro-4-nitrobenzoic acid with methylamine. A typical protocol involves:
  • Reacting 2-fluoro-4-nitrobenzoic acid with methylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions .
  • Neutralizing the reaction mixture with triethylamine to form the hydrochloride salt, followed by purification via recrystallization .
    Optimization Tips :
  • Control reaction temperature rigorously to prevent hydrolysis of the nitro group.
  • Use anhydrous solvents to avoid competing esterification.

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the methylamino group (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons adjacent to fluorine and nitro groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 212.04 (C₈H₇FN₂O₃⁺) .
  • Elemental Analysis : Verify %C, %H, and %N to ensure stoichiometric consistency .

Q. What are common challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Co-elution of by-products (e.g., unreacted starting material or hydrolysis products).
  • Solution :
  • Use gradient elution in column chromatography with a hexane/ethyl acetate mixture.
  • Recrystallize from ethanol/water (7:3 v/v) to isolate the pure compound .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthetic yields or by-product profiles across studies?

  • Methodological Answer :
  • Variable Analysis : Compare reaction conditions (e.g., solvent polarity, temperature, reagent stoichiometry). For instance, using DMF as a solvent may accelerate hydrolysis, reducing yields, while THF improves selectivity .
  • By-Product Identification : Employ LC-MS to track intermediates and side products. Adjust reaction time or pH (optimal range: 6.5–7.5) to suppress undesired pathways .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effects of the nitro and fluorine groups on the benzamide core. The nitro group at position 2 reduces electron density at position 4, making it susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and transition states for reactions in polar aprotic solvents (e.g., DMSO) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

  • Methodological Answer :
  • pH Stability : The compound is stable at pH 6–8 but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (e.g., PBS) in bioassays .
  • Thermal Stability : Degradation occurs above 80°C. Store at –20°C in amber vials to prevent photolytic cleavage of the nitro group .

Q. What strategies enable comparative analysis of this compound with structurally analogous benzamides in drug discovery?

  • Methodological Answer :
  • SAR Studies : Replace the nitro group with cyano or trifluoromethyl groups to assess changes in bioactivity. For example, 4-cyano-N-methylbenzamide derivatives show enhanced kinase inhibition .
  • Crystallography : Compare crystal packing (e.g., orthorhombic vs. monoclinic systems) to understand how fluorine substitution affects intermolecular interactions .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in aqueous media.
    • Resolution : Solubility varies with pH. At neutral pH, solubility is ~2.1 mg/mL in water, but increases to 8.5 mg/mL in 0.1 M HCl due to protonation of the amide nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.